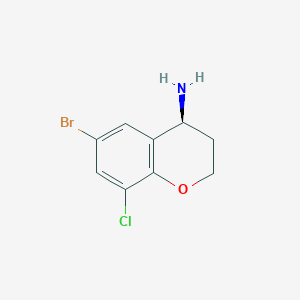
(S)-6-Bromo-8-chlorochroman-4-amine
Description
(S)-6-Bromo-8-chlorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Properties
Molecular Formula |
C9H9BrClNO |
|---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
(4S)-6-bromo-8-chloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrClNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m0/s1 |
InChI Key |
JMHCLHAHYNPNKM-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2Cl)Br |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Bromo-8-chlorochroman-4-amine typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of chroman derivatives, followed by amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides, under conditions such as reflux or elevated temperatures.
Major Products Formed: The major products depend on the specific reaction and conditions. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted amines.
Scientific Research Applications
(S)-6-Bromo-8-chlorochroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-Bromo-8-chlorochroman-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
6-Bromo-8-chlorochroman: Lacks the amine group, making it less versatile in certain reactions.
8-Chlorochroman-4-amine: Lacks the bromine substitution, which may affect its biological activity.
6-Bromo-4-aminobenzene: A simpler structure, used in different contexts.
Uniqueness: (S)-6-Bromo-8-chlorochroman-4-amine stands out due to its specific substitutions, which confer unique chemical and biological properties. Its combination of bromine, chlorine, and amine groups makes it a valuable compound for diverse applications.
Biological Activity
(S)-6-Bromo-8-chlorochroman-4-amine is a compound that belongs to the class of chroman derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₇BrClN, with a molecular weight of approximately 248.50 g/mol. The presence of bromine and chlorine atoms contributes to its unique chemical properties, enhancing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents in its structure may increase binding affinity, allowing the compound to modulate enzyme activity or receptor interactions. This mechanism is crucial for its potential therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds within the chroman family can inhibit the growth of various bacteria and fungi. The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
This compound has also been investigated for its anticancer properties. It has shown promising results against several cancer cell lines, including leukemia and breast cancer cells. The compound appears to induce apoptosis in these cells, potentially through mechanisms involving oxidative stress and modulation of signaling pathways.
Research Findings
A summary of notable studies on this compound is presented in the table below:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various chroman derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound effectively reduced cell proliferation in human leukemia cell lines by inducing apoptosis. Flow cytometry analysis confirmed increased rates of early apoptotic cells after treatment with the compound.
- MAO Inhibition : The compound was tested for its ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. It showed selective inhibition towards MAO-A over MAO-B, indicating potential for therapeutic applications in conditions like depression and anxiety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


